Furopyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furopyridines are less common in clinical drugs due to the lack of synthetic routes to the core . They are frequently encountered in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial .

Synthesis Analysis

The synthesis of furopyridines has been a challenge due to the inaccessibility of the core with the required handles . An alternative route was derived from a synthesis published in 1986 by Hiroyuki Morita and Shunsaku Shiotani . A method was developed for the synthesis of previously unknown pyridoxal (vitamin B6) derivatives, containing a carbonyl group and a dihydrofuropyridine .Molecular Structure Analysis

The furopyridine core is less common in clinical drugs . The most notable example of a furopyridine core in a drug is the HIV protease inhibitor L-754,394 .Chemical Reactions Analysis

Furopyridines are isosteres of benzofuran and indole cores . They are frequently encountered in the chemical structure of compounds possessing various bioactivities .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis and Biological Properties : Furopyridines, including their hydrochloride forms, have been extensively studied for their methods of synthesis, chemical transformations, and biological activities. The focus has been particularly on polycondensed derivatives as a rapidly developing area in furopyridine chemistry (Sirakanyan, Hovakimyan, & Noravyan, 2015).

- Regioselective Metalations : Detailed procedures for regioselective lithiations and electrophilic trapping of furopyridines have been described. This research is pivotal for creating polyfunctionalized derivatives of furopyridines, demonstrating their versatility in chemical synthesis (Jasselin-Hinschberger, Comoy, Chartoire, & Fort, 2013).

Biological Applications and Properties

- Biological Activity of Derivatives : Certain furopyridine derivatives, like pyrano[4,3-d]furopyridines, exhibit a wide range of biological activities, making them a subject of interest in medicinal chemistry. The synthesis of these derivatives is based on specific heterocyclic systems that contribute to their biological effectiveness (Paronikyan et al., 1995).

Methodological Developments

- Palladium-Mediated Reactions : The synthesis of benzo[4,5]furopyridines via palladium-mediated reactions is an important methodological advancement. This process allows for efficient production of these tricyclic heterocycles, which are crucial in various research applications (Yue & Li, 2002).

- Elaboration of Furopyridine Scaffolds : There has been significant progress in the synthesis of furopyridines, given their prominence in natural products and their association with biological activities. Various methodologies have been developed for preparing these fused heterocyclic scaffolds, highlighting their importance in research (Jasselin-Hinschberger, Comoy, Chartoire, & Fort, 2015).

Novel Synthesis Approaches

- Iodine-Mediated Oxidative Tandem Cyclization : A novel approach for the synthesis of substituted furopyridines involves iodine-mediated oxidative tandem cyclization. This method results in the formation of various furopyridines, demonstrating the compound’s versatility and potential for varied applications (Yan et al., 2015).

Orientations Futures

The furopyridine derivative and the tricyclic pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine were prepared via heterocyclization of the ester derivative followed by a reaction with formamide . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

Propriétés

IUPAC Name |

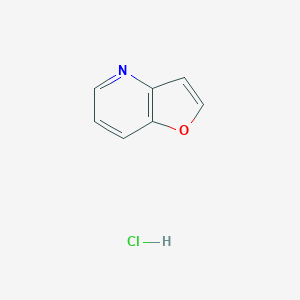

furo[3,2-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYABTYDBWWJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)

![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)

![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)